4-Pyridinemethanamine, N-[3-[4-(cyclopropylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]-
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Overview
Description
3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a heterocyclic compound that contains both oxadiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable amidoxime with an isatoic anhydride in a basic medium such as sodium hydroxide in dimethyl sulfoxide at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with enhanced biological activity.
Scientific Research Applications
3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new anticancer agents.
Biological Studies: Its potential biological activities, such as antimicrobial and anticancer properties, make it a valuable tool for studying cellular processes and disease mechanisms.
Industrial Applications: The compound may be used in the development of new materials with specific chemical properties, such as high stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE
- 2-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BENZO[D]THIAZOLE
Uniqueness
What sets 3-[4-(CYCLOPROPYLAMINO)-1,2,5-OXADIAZOL-3-YL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE apart is its combination of the cyclopropylamino group and the pyridinylmethyl group, which may confer unique biological activities and chemical properties not found in other oxadiazole derivatives.
Properties
Molecular Formula |
C13H13N7O2 |
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Molecular Weight |
299.29 g/mol |
IUPAC Name |
N-cyclopropyl-4-[5-(pyridin-4-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H13N7O2/c1-2-9(1)16-11-10(18-22-20-11)12-17-13(21-19-12)15-7-8-3-5-14-6-4-8/h3-6,9H,1-2,7H2,(H,16,20)(H,15,17,19) |
InChI Key |
ZTMDFVRKDKZXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NON=C2C3=NOC(=N3)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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